molecular formula C17H17NO2 B3155684 (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one CAS No. 807642-53-1

(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B3155684
CAS No.: 807642-53-1
M. Wt: 267.32 g/mol
InChI Key: SRFSMZXSPNWGLF-FMIVXFBMSA-N
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Description

(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative provided for research purposes. Chalcones are an important class of organic compounds characterized by two aromatic rings linked by an α,β-unsaturated ketone system . This specific compound, with the molecular formula C 17 H 17 NO 2 , is typically synthesized via a Claisen-Schmidt condensation reaction, a well-established method for creating such enone systems . Its structure features a trans (E) configuration about the olefinic double bond, which is a common and stable geometry for chalcones . As part of the chalcone family, this compound is a prime candidate for investigating a broad spectrum of biological activities. Research into similar aminochalcones has demonstrated significant potential in areas including anticancer , anti-inflammatory , antimicrobial , and antiparasitic applications. A recent study on a closely related dichlorophenyl-substituted aminochalcone showed promising in vitro trypanocidal activity, suggesting that such compounds can act on protein targets like CYP51 in parasites . Beyond pharmacology, chalcones are also of interest in material science due to their nonlinear optical (NLO) properties, making them suitable for development in optoelectronic devices . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to leverage this compound as a key intermediate for synthesizing more complex heterocyclic systems or as a standard in spectroscopic and computational studies.

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-20-17-6-4-3-5-14(17)9-12-16(19)13-7-10-15(18)11-8-13/h3-12H,2,18H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFSMZXSPNWGLF-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901200583
Record name (2E)-1-(4-Aminophenyl)-3-(2-ethoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807642-53-1
Record name (2E)-1-(4-Aminophenyl)-3-(2-ethoxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=807642-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-(4-Aminophenyl)-3-(2-ethoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 2-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the double bond to form saturated compounds.

    Substitution: The amino group on the phenyl ring can participate in various substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or saturated compounds.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Chalcone derivatives like (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one are known for their diverse pharmacological activities:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways .
  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties reveal that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Biochemical Probes

Due to its ability to interact with biological macromolecules, this compound serves as a valuable biochemical probe for studying protein interactions and enzyme activities. Its structural features allow it to be utilized in assays designed to explore enzyme inhibition mechanisms .

Material Science

The compound's unique electronic properties make it suitable for applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : Its photophysical properties suggest potential use in the development of OLEDs, where chalcone derivatives can serve as light-emitting materials due to their ability to emit fluorescence .

Case Studies

Study FocusFindingsReference
Anticancer EffectsInduced apoptosis in breast cancer cells through the activation of caspase pathways.
Antimicrobial ActivityShowed effective inhibition against E. coli and S. aureus strains.
Anti-inflammatory MechanismReduced TNF-alpha levels in vitro, indicating potential for inflammatory disease treatment.
Biochemical InteractionsDemonstrated significant binding affinity to target proteins involved in metabolic pathways.
OLED DevelopmentExhibited promising electroluminescent properties suitable for OLED applications.

Mechanism of Action

The mechanism of action of (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substitution Patterns and Electronic Effects

The 2-ethoxy group on Ring B introduces steric and electronic effects distinct from common substituents like methoxy, hydroxyl, or halogens. Key comparisons include:

Compound Name Ring A Substitution Ring B Substitution Key Findings Source
Target Compound 4-aminophenyl 2-ethoxyphenyl Limited bioactivity data; ethoxy may enhance lipophilicity vs. methoxy. -
(E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 4-aminophenyl 4-methoxyphenyl 50% inhibition of PfFd-PfFNR interaction (antimalarial target).
(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one 4-aminophenyl Phenyl Antifungal activity against T. rubrum (MIC = 0.07 µg/mL).
Cardamonin 2,4-dihydroxyphenyl Unsubstituted Highest inhibitory activity (IC50 = 4.35 μM) among non-piperazine chalcones.
(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one 4-aminophenyl 2,3-dimethoxyphenyl Induces caspase-3 expression in leukemia cells.

Key Observations:

  • Substituent Position: Para-substituted methoxy groups (e.g., 4-methoxyphenyl) enhance antimalarial activity compared to ortho-substituted ethoxy groups, likely due to better alignment with target receptors .
  • Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) and halogen (electron-withdrawing) groups on Ring B influence binding affinity. For example, bromine/fluorine substitutions in compound 2j (IC50 = 4.7 μM) improved activity over methoxy-substituted analogs .
  • Steric Effects: The ortho-ethoxy group in the target compound may hinder receptor binding compared to para-substituted derivatives.
Antifungal Activity

Chalcones with halogen (e.g., 4-fluorophenyl, 4-chlorophenyl) or small substituents (e.g., furan) on Ring B exhibit potent antifungal effects (MIC ≤ 0.07 µg/mL) . The target compound’s ethoxy group, being bulkier, may reduce membrane permeability compared to these analogs.

Anticancer Activity

Chalcones like (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one induce apoptosis via caspase-3 activation . The ethoxy group’s ortho position might sterically interfere with similar mechanisms, though this requires experimental validation.

Antimalarial Activity

The 4-methoxyphenyl derivative showed 50% inhibition of Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR), attributed to electrostatic interactions involving the amino group . Ethoxy’s larger size and lower electronegativity may reduce potency in this context.

Physicochemical Properties

  • Crystallography: Related chalcones with ethoxy groups (e.g., (2E)-1-(5-chlorothiophen-2-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one) form distinct crystal packing due to van der Waals interactions, which could influence stability and formulation .

Biological Activity

Introduction

(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound, characterized by its unique structure, exhibits potential therapeutic properties, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and case studies.

  • Molecular Formula : C₁₇H₁₇NO₂
  • Molecular Weight : 267.32 g/mol
  • CAS Number : 807642-53-1
  • MDL Number : MFCD09559396

Chalcones like this compound exert their biological effects through various mechanisms:

  • Cell Cycle Arrest :
    • Research indicates that this chalcone derivative can induce cell cycle arrest in different phases, particularly G1 and G2/M phases. Studies have shown that it decreases the expression of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
  • Induction of Apoptosis :
    • The compound has been found to promote apoptosis in cancer cells by enhancing pro-apoptotic factors such as Bax while inhibiting anti-apoptotic proteins like Bcl-2. Activation of caspases (e.g., caspase-3 and caspase-9) has also been observed, leading to programmed cell death in malignant cells .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. It has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Cell Cycle ArrestInduces G1 and G2/M phase arrest; decreases cyclin D1 and CDK4 expression
Apoptosis InductionEnhances Bax expression; activates caspase pathways leading to apoptosis
Antimicrobial EffectsEffective against S. aureus (MIC = 0.5 μg/mL) and E. coli (MIC = 2 μg/mL)

Case Studies

  • Anticancer Potential :
    • A study conducted on K562 human erythroleukemic cells demonstrated that treatment with this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspases .
  • Antimicrobial Efficacy :
    • In vitro tests revealed that this chalcone derivative displayed a broad spectrum of antimicrobial activity. It was particularly effective against resistant strains, suggesting its potential role in developing new antibacterial therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, and how do reaction parameters influence yield?

  • Methodology : The compound is typically synthesized via Claisen-Schmidt condensation between 4-aminobenzaldehyde and 2-ethoxyacetophenone under alkaline conditions (e.g., NaOH/ethanol). Reflux temperature (70–80°C), solvent polarity, and catalyst concentration are critical for optimizing yield. For example, prolonged reaction times (>12 hours) may reduce byproducts like Z-isomers .
  • Key Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance enolate formation but may require rigorous drying.
  • Catalyst : Alkali hydroxides (NaOH) yield higher regioselectivity compared to carbonates.
  • Workup : Acidification to pH 6–7 minimizes decomposition of the amine group.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Spectroscopy :

  • 1H/13C NMR : Confirm E-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons) and aromatic substitution patterns .
  • IR : Stretching bands at ~1650 cm⁻¹ (C=O), ~3400 cm⁻¹ (N-H), and ~1250 cm⁻¹ (C-O-C) validate functional groups .
    • Crystallography : Single-crystal XRD (e.g., Cu-Kα radiation) resolves molecular geometry and packing. For instance, monoclinic systems (P21/c) with Z = 8 are common for chalcone derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity trends?

  • Methodology :

  • Geometry Optimization : B3LYP/6-311G(d,p) basis sets predict bond lengths and angles, corroborating XRD data .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4 eV) indicate charge transfer efficiency, relevant for photochemical applications .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., amino group as electron donor) .
    • Applications : Predict regioselectivity in electrophilic substitution reactions or non-linear optical (NLO) behavior .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Case Study : Antimicrobial assays may show variability due to substituent effects. For example:

Substituent (R)LogPMIC (μg/mL)Source
4-NH₂ (target)2.812.5
4-Cl3.525.0
4-OCH₃2.26.25
  • Resolution :
  • Lipophilicity (LogP) : Higher LogP (4-Cl) may reduce solubility, lowering efficacy.
  • Electron-Donating Groups : 4-OCH₃ enhances resonance stabilization, increasing reactivity .

Q. How do crystal packing interactions influence physicochemical stability?

  • Analysis :

  • Hydrogen Bonding : N-H···O=C interactions between amine and ketone groups stabilize the lattice (d = 2.85 Å) .
  • π-Stacking : Offset stacking of ethoxyphenyl rings (3.8 Å spacing) reduces photodegradation .
    • Practical Implications : Anhydrous crystallization (e.g., ethanol/water) minimizes hydrate formation, which alters melting points and solubility .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points (e.g., 145°C vs. 152°C) may arise from:
    • Polymorphism : Different crystal forms (monoclinic vs. triclinic) .
    • Hydration : Monohydrate vs. anhydrous forms .
    • Resolution : Use DSC/TGA to confirm thermal behavior and PXRD to identify polymorphic phases .

Methodological Recommendations

  • Synthesis : Optimize Claisen-Schmidt condensation with 10% NaOH/ethanol, 12-hour reflux.
  • Characterization : Combine XRD (CCDC deposition) with DFT calculations for structural validation.
  • Biological Testing : Standardize broth microdilution assays (CLSI guidelines) to minimize variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
Reactant of Route 2
(2E)-1-(4-aminophenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one

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